N-[(furan-2-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O5S/c31-22(26-14-18-7-4-12-35-18)11-10-21-24(32)29-23(27-21)19-8-1-2-9-20(19)28-25(29)36-15-16-5-3-6-17(13-16)30(33)34/h1-9,12-13,21H,10-11,14-15H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPDLRSSWLICPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC(=CC=C4)[N+](=O)[O-])CCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- Furan moiety : Known for its role in various biological systems.
- Imidazoquinazoline core : Associated with anticancer properties.
- Nitrophenyl and sulfanyl groups : Potentially enhance reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of the compound has been investigated primarily in terms of its anticancer and antimicrobial properties.
Anticancer Activity
Several studies have demonstrated the anticancer potential of imidazoquinazoline derivatives. For instance, compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- Apoptosis Induction : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating cell death pathways .
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in certain cancer cell lines, thereby inhibiting proliferation .
Antimicrobial Activity
In addition to anticancer properties, the compound exhibits antimicrobial activity against a range of pathogens.
- Antibacterial Effects :
- The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity comparable to standard antibiotics .
- SAR studies suggest that modifications in the nitrophenyl group can enhance antibacterial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Electron-Withdrawing Groups : The presence of nitro groups on the phenyl ring significantly enhances cytotoxicity against cancer cells .
- Furan Substitution : Variations in the furan moiety can influence both anticancer and antimicrobial activities, with certain substitutions leading to increased potency .
Case Studies
- Cytotoxicity Testing :
- Antimicrobial Screening :
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Imidazo[1,2-c]quinazolin-3-one core with a sulfanyl group at position 5 and a propanamide side chain .
- Analog 1 (Compound 8h) : 1,3,4-Oxadiazole-thiazole hybrid with a 3-nitrophenyl group. Molecular formula: C₁₅H₁₃N₅O₄S₂; molecular weight: 407.43 g/mol. Lacks the imidazoquinazoline core but shares the 3-nitrophenyl substituent .
- Analog 2 (Compound 31) : Thiazole-furan hybrid. Molecular formula: C₁₆H₁₃FN₂O₂S; molecular weight: 316.36 g/mol. Features a furan moiety but replaces the imidazoquinazoline with a thiazole ring .
- Analog 3 (7m) : 1,3,4-Oxadiazole-piperidine hybrid. Molecular formula: C₂₅H₂₉ClN₄O₄S₂; molecular weight: 549.10 g/mol. Contains a sulfonyl-piperidine group instead of the nitrobenzylsulfanyl moiety .
Substituent Effects
- The furan-2-ylmethylamide group in the target compound and Analog 31 may improve solubility due to furan’s polarity, whereas Analog 8h’s thiazole ring could enhance metabolic stability .
Physical and Spectral Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
